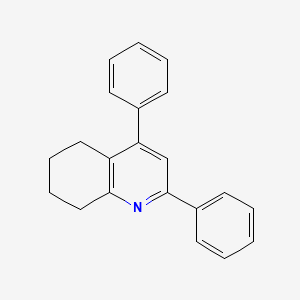
2,4-Diphenyl-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. It is characterized by the presence of two phenyl groups attached to the quinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of α,β-unsaturated aldehydes with aniline derivatives under acidic conditions. This reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the phenyl groups onto the quinoline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
2,4-Diphenyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and its ability to inhibit radical chain oxidation.
Medicine: Explored for its hepatoprotective properties and potential use in treating liver diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-5,6,7,8-tetrahydroquinoline varies depending on its application. In medicinal chemistry, it is believed to exert its effects through the inhibition of autophagy in liver cells, thereby protecting against liver damage . In antioxidant applications, it acts by inhibiting radical chain oxidation, which helps in preventing lipid peroxidation of cell membranes .
Comparison with Similar Compounds
2,4-Diphenyl-5,6,7,8-tetrahydroquinoline can be compared with other similar compounds such as:
2,4-Diphenylpyrindane: Similar structure but lacks the tetrahydroquinoline core.
7,7-Dimethyl-2,4-diphenyl-6-oxa-5,6,7,8-tetrahydroquinoline: Contains an additional oxygen atom in the ring system.
Uniqueness
Its ability to undergo various chemical transformations and its diverse applications in different fields highlight its significance .
Properties
Molecular Formula |
C21H19N |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2,4-diphenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C21H19N/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-6,9-12,15H,7-8,13-14H2 |
InChI Key |
PVEVSBPEKCHUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B10878523.png)
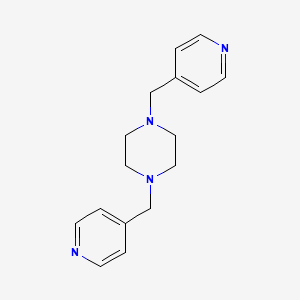
![1-(2,4-Dichlorophenyl)-2-[4-(quinoxalin-2-yl)phenoxy]ethanone](/img/structure/B10878532.png)
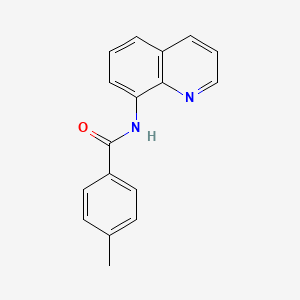
![3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B10878548.png)
![2-{[(E)-piperidin-1-ylmethylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B10878567.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878574.png)
![N'-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-N,N-diethyl-formamidine](/img/structure/B10878582.png)
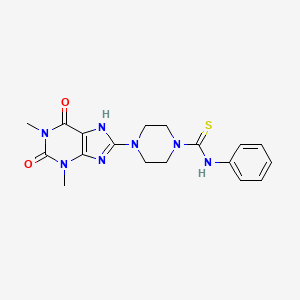
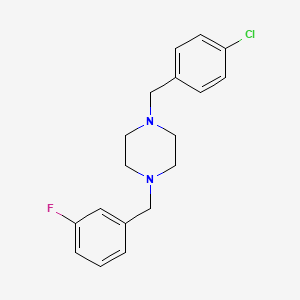
![methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10878610.png)
![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878612.png)
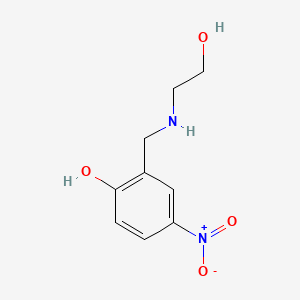
![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)
